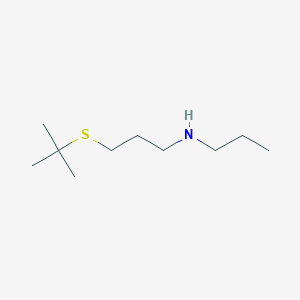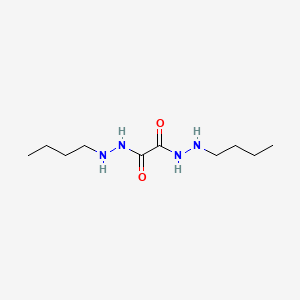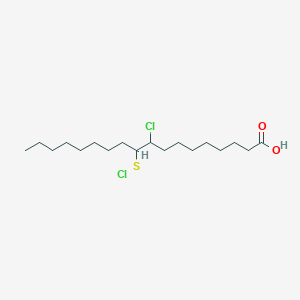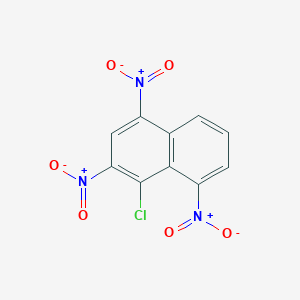
Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of acetyloxy groups and an ethoxyphenyl group attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- typically involves multiple steps. The starting materials often include benzamide derivatives and acetic anhydride. The reaction conditions usually require a catalyst and controlled temperature to ensure the proper formation of the acetyloxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and purity. The process might include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: A simpler compound with similar core structure but lacking the acetyloxy and ethoxyphenyl groups.
Acetoxybenzamide: Contains acetyloxy groups but may differ in the position and number of these groups.
Ethoxyphenylbenzamide: Contains an ethoxyphenyl group but may lack the acetyloxy groups.
Uniqueness
Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- is unique due to the combination of acetyloxy and ethoxyphenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
97565-07-6 |
|---|---|
Fórmula molecular |
C19H19NO6 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
[4-acetyloxy-3-[(4-ethoxyphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C19H19NO6/c1-4-24-15-7-5-14(6-8-15)20-19(23)17-11-16(25-12(2)21)9-10-18(17)26-13(3)22/h5-11H,4H2,1-3H3,(H,20,23) |
Clave InChI |
BMCUFGZHFSUFRL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


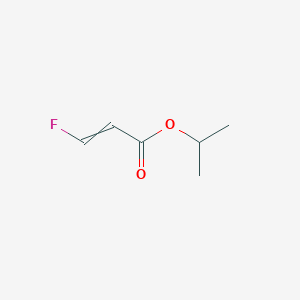
![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
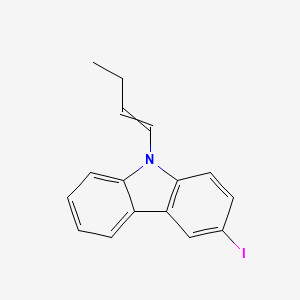
![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
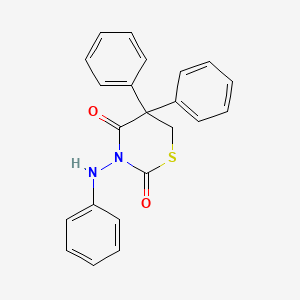
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)
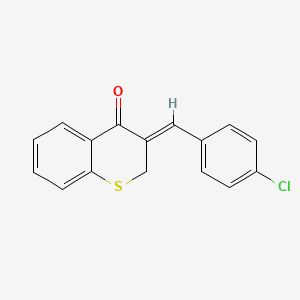

![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
